molecular formula C23H27N3O3 B6136039 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide

Cat. No. B6136039
M. Wt: 393.5 g/mol
InChI Key: KJMLMOYDAMHBHE-UHFFFAOYSA-N
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Description

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide, commonly known as MP-10, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. MP-10 has also been shown to decrease the release of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its effects on learning and memory.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for use in lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, making it a useful tool for studying these receptors. Additionally, MP-10 has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of MP-10 is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MP-10. One area of interest is its potential use in the treatment of drug addiction. MP-10 has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of addiction. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its effects on learning and memory. Finally, there is a need for further studies on the safety and efficacy of MP-10 in humans.
Conclusion:
In conclusion, MP-10 is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. It has been shown to have antipsychotic, analgesic, and anti-inflammatory properties, and may be useful in the treatment of drug addiction and depression. While the exact mechanism of action of MP-10 is not fully understood, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Future research on MP-10 may lead to the development of new treatments for a variety of disorders.

Synthesis Methods

The synthesis of MP-10 involves the condensation of 3-methoxybenzaldehyde with glycine ethyl ester hydrochloride to form 2-(3-methoxybenzylidene) glycine ethyl ester. The resulting compound is then reacted with cyclopropylamine to form 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide. The synthesis of MP-10 has been optimized to produce high yields and purity.

Scientific Research Applications

MP-10 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, analgesic, and anti-inflammatory properties. MP-10 has also been studied for its potential use in the treatment of drug addiction and depression. Additionally, MP-10 has been studied for its effects on learning and memory, making it a potential candidate for the treatment of cognitive disorders.

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylcyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-19-9-5-6-17(14-19)16-26-13-12-24-22(28)20(26)15-21(27)25-23(10-11-23)18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMLMOYDAMHBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)NC3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide

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